BenchChemオンラインストアへようこそ!

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate

Enantioselective synthesis Catalytic dynamic resolution Chiral piperidine building block

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate (CAS 1242146-46-8) is an enantiopure N-Boc-protected chiral 2-substituted piperidine derivative with molecular formula C₁₇H₂₅NO₂ and molecular weight 275.39 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyl substituent at the (R)-configured C-2 position, establishing a defined stereocenter that is preserved through downstream synthetic transformations.

Molecular Formula C17H25NO2
Molecular Weight 275.392
CAS No. 1242146-46-8
Cat. No. B2936582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R)-2-benzylpiperidine-1-carboxylate
CAS1242146-46-8
Molecular FormulaC17H25NO2
Molecular Weight275.392
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
InChIInChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m1/s1
InChIKeyRSMLBZLGNDVECE-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate (CAS 1242146-46-8): Chiral N-Boc-Protected 2-Benzylpiperidine Building Block – Procurement Evidence Guide


tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate (CAS 1242146-46-8) is an enantiopure N-Boc-protected chiral 2-substituted piperidine derivative with molecular formula C₁₇H₂₅NO₂ and molecular weight 275.39 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a benzyl substituent at the (R)-configured C-2 position, establishing a defined stereocenter that is preserved through downstream synthetic transformations . As a protected chiral amine building block, it serves as a key intermediate in the enantioselective synthesis of alkaloids, pharmaceutical candidates, and biologically active 2-substituted piperidine derivatives, enabling access to compounds with absolute stereochemical control that cannot be achieved using racemic or mis-matched enantiomeric starting materials [1].

Why Generic Substitution of tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate with Racemic, (S)-Enantiomer, or Unprotected Analogs Fails


Simply substituting tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate with the racemic mixture (CAS 136423-06-8), the (S)-enantiomer (CAS 1853230-29-1), or the unprotected free amine introduces quantifiable risks in stereochemical fidelity, synthetic efficiency, and downstream biological outcomes . The (R) absolute configuration at C-2, when carried through to final drug candidates targeting enzymes such as diacylglycerol lipase-α (DAGLα), produces a 30- to 100-fold difference in inhibitory potency compared to the (S) counterpart, as demonstrated by direct enantiomer pair comparisons in biochemical assays [1]. The Boc protecting group further provides orthogonal acid-labile protection incompatible with Cbz (hydrogenolytic) or Fmoc (basic) deprotection conditions, and its presence directs regioselective lithiation exclusively to the 2-position rather than the 6-position observed for N-Boc-2-alkylpiperidines, enabling site-specific further functionalization that is inaccessible with unprotected or differently protected analogs [2]. The quantitative evidence below details each of these differentiation dimensions to support informed procurement decisions.

Quantitative Differentiation Evidence: tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate vs. (S)-Enantiomer, Racemate, and Alternative Protecting Groups


Enantiopurity via Catalytic Dynamic Resolution: (R)-Enantiomer Achieves >99:1 er vs. Racemic 50:50 Baseline

In a direct head-to-head synthetic comparison, catalytic dynamic resolution (CDR) of rac-N-Boc-2-lithiopiperidine using chiral ligand 8 followed by Negishi cross-coupling with benzyl bromide delivers the (R)-enantiomer (compound (R)-15) in 65% isolated yield with enantiopurity exceeding 99:1 er [1]. Under the same CDR protocol but using diastereomeric ligand 9, the (S)-configured allyl analog (S)-14 was obtained in 59% yield with 96:4 er, demonstrating that access to the (S)-benzyl enantiomer requires distinct ligand and coupling conditions, with consistently lower enantiomeric ratios observed for (S)-series products across the study [1]. Without CDR—i.e., direct electrophilic quench of racemic 2-lithio-N-Boc-piperidine with benzyl bromide—nearly racemic products are obtained due to a single-electron transfer (SET) pathway, establishing the baseline for non-enantioselective synthesis at approximately 50:50 er [1].

Enantioselective synthesis Catalytic dynamic resolution Chiral piperidine building block

Procurement Cost Efficiency: (R)-Enantiomer at $2.52/mg vs. (S)-Enantiomer at $6.30/mg from the Same Vendor

Santa Cruz Biotechnology offers both enantiomers of N-Boc-2-benzylpiperidine through the same distribution channel with identical list pricing structure but substantially different quantities per unit: the (R)-enantiomer (sc-506484) is supplied as 250 mg for $630.00, yielding a unit cost of $2.52/mg, while the (S)-enantiomer (sc-506486) is supplied as 100 mg for the same $630.00, yielding a unit cost of $6.30/mg . This represents a 2.5-fold cost premium per milligram for the (S)-enantiomer relative to the (R)-enantiomer from the identical vendor . Independent verification from Apollo Scientific confirms similar purity specifications (97%) for both enantiomers, indicating that the price differential is driven by synthesis and market availability rather than purity differences . The racemic mixture (CAS 136423-06-8) is available from MolCore at unspecified pricing but generally lower cost, consistent with the absence of chiral separation or asymmetric synthesis burden.

Chemical procurement Cost-per-mg analysis Chiral building block sourcing

Stereochemistry-Dependent Biological Potency: (R)-Configuration is 30- to 100-Fold More Potent than (S) at DAGLα Target

In a systematic enantiomer-pair analysis of chiral 2-benzylpiperidine-derived dual DAGLα/ABHD6 inhibitors, the (R)-stereochemistry at the C-2 position of the piperidine ring consistently conferred superior biochemical potency compared to the corresponding (S)-enantiomer [1]. Specifically, the benzyloxy-containing inhibitor pair 5a (R) vs. 5b (S) exhibited a 30- to 100-fold difference in pIC₅₀ values against DAGLα, with the (S)-enantiomer showing substantially diminished activity [1]. This stereochemical preference was also confirmed for the prototypical inhibitor KT109: (R)-KT109 was more potent than (S)-KT109, reinforcing that the (R) configuration at C-2 is the pharmacophorically preferred stereochemistry for this target class [1]. Compounds with the incorrect (S) configuration at C-2 (series 4b–6b) consistently underperformed their (R)-configured counterparts (series 4a–6a) across multiple structural variations, demonstrating a robust, scaffold-independent stereochemical requirement [1].

Diacylglycerol lipase-α Enantiomer-dependent potency Structure-activity relationship

Boc Protecting Group Enables Orthogonal Deprotection: Acid-Labile Boc vs. Hydrogenolytic Cbz vs. Base-Labile Fmoc

The tert-butoxycarbonyl (Boc) group on the target compound provides acid-labile nitrogen protection that can be quantitatively removed under mild conditions (25% v/v trifluoroacetic acid in dichloromethane, room temperature, near-quantitative yield) without affecting benzyl ethers, silyl ethers, or other base- and hydrogenation-stable functionalities [1]. In contrast, the Cbz (benzyloxycarbonyl) protecting group requires hydrogenolysis (H₂, Pd/C) which is incompatible with substrates containing reducible functional groups such as alkenes, alkynes, or nitro groups [2]. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group, while base-labile and orthogonal to Boc, requires piperidine or other secondary amines for deprotection and is primarily optimized for solid-phase peptide synthesis rather than the solution-phase alkaloid and small-molecule synthesis routes where the 2-benzylpiperidine scaffold is most frequently employed [2]. Chloroformate-mediated conversion of the Boc-deprotected amine to ureas, carbamates, and amides proceeds efficiently after Boc removal, as demonstrated in the synthesis of triazole urea DAGLα inhibitors where Boc deprotection with 25% TFA/DCM gave the free amine in near-quantitative yield, enabling subsequent triphosgene-mediated coupling to heterocycles [1].

Orthogonal protecting group strategy Boc deprotection Solid-phase and solution-phase peptide and alkaloid synthesis

Regioselective Lithiation Directing Effect: Boc Enables Exclusive C-2 Functionalization vs. C-6 for N-Boc-2-alkylpiperidines

The N-Boc protecting group exerts a critical directing effect on the lithiation site of 2-substituted piperidines, enabling regioselective functionalization at the 2-position that is inaccessible with unprotected piperidines or alternative N-protecting groups [1]. Specifically, N-Boc-2-arylpiperidines (including the 2-benzyl derivative) undergo lithiation exclusively at the benzylic 2-position, whereas N-Boc-2-alkylpiperidines are lithiated at the 6-position [1]. This regiochemical switch is driven by the combined directing effects of the Boc carbonyl oxygen and the aromatic ring, which stabilizes the 2-lithio intermediate through chelation [1]. The resulting 2,2-disubstituted piperidine products are accessible in excellent yields and enantioselectivities following electrophilic quench, with ers up to 97:3 reported in kinetic resolution protocols [2]. This regioselectivity profile means that the Boc-protected (R)-2-benzylpiperidine is specifically poised for further C-2 derivatization (alkylation, arylation, carboxylation) without competing 6-position reactivity, a distinct advantage for the synthesis of quaternary 2,2-disubstituted piperidine pharmacophores found in NK1 antagonists and other drug targets [1].

Directed lithiation Regioselective functionalization N-Boc-piperidine reactivity

Recommended Application Scenarios for tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate Based on Quantitative Evidence


Enantioselective Synthesis of DAGLα/ABHD6 Dual Inhibitors Requiring (R)-C2 Stereochemistry

The target compound is the optimal starting material for the synthesis of chiral 2-benzylpiperidine-derived triazole ureas targeting diacylglycerol lipase-α (DAGLα), where the (R) configuration at C-2 confers a 30- to 100-fold potency advantage over the (S)-enantiomer [1]. The Boc group is removed quantitatively with 25% TFA/DCM prior to triphosgene-mediated coupling with heterocycles, as validated in published synthetic routes yielding inhibitors with pIC₅₀ > 6 against both DAGLα and ABHD6 [1]. The enantiopurity (>99:1 er) of the commercial (R)-building block, established by the catalytic dynamic resolution synthesis, ensures that the final inhibitor is not contaminated by the significantly less active (S)-enantiomer, avoiding confounding biological data [2].

Synthesis of 2,2-Disubstituted Piperidine Pharmacophores via Regioselective Lithiation

The Boc-protected (R)-2-benzylpiperidine scaffold is uniquely suited for the synthesis of 2,2-disubstituted piperidine drug candidates, including sub-nanomolar NK1 receptor antagonists [1]. The Boc carbonyl oxygen and benzyl aromatic ring jointly direct lithiation exclusively to the C-2 position, enabling sequential deprotonation-electrophile quench sequences that install quaternary carbon centers at C-2 with retention of stereochemistry [1]. Kinetic resolution protocols using chiral lithium amide bases achieve ers up to 97:3 for recovered starting material, confirming the scaffold's compatibility with enantioselective lithiation chemistry not accessible with N-Cbz or N-unprotected analogs [2].

Cost-Sensitive Multi-Step Alkaloid Total Synthesis Campaigns

For natural product and alkaloid total synthesis programs requiring multi-gram quantities of enantiopure 2-substituted piperidine intermediates, the (R)-enantiomer offers a 2.5-fold cost advantage per milligram ($2.52/mg) compared to the (S)-enantiomer ($6.30/mg) from the same vendor [1]. This cost differential becomes material at the gram scale: 1 gram of (R)-enantiomer costs approximately $2,520 vs. $6,300 for the (S)-enantiomer, a savings of $3,780 per gram that directly impacts the cost of goods for the final target molecule [1]. The Boc group further streamlines the synthetic route by enabling a convergent protect/deprotect/couple strategy that minimizes the number of discrete intermediates requiring isolation and characterization [2].

Chiral Building Block Procurement for CNS Drug Discovery Programs Targeting Monoamine Transporters

2-Benzylpiperidine derivatives are established pharmacophores for monoamine transporter modulation, with the parent 2-benzylpiperidine exhibiting dopamine transporter (DAT) affinity (Ki = 6,360 nM) and functional DAT inhibition (IC₅₀ = 3,780–8,800 nM) [1]. When this pharmacophore is incorporated into more elaborated drug candidates, the absolute configuration at C-2 is critical for both potency and selectivity [1]. The (R)-configured Boc-protected building block provides a validated entry point for CNS-oriented medicinal chemistry programs, where the stereochemical integrity of the 2-benzylpiperidine core must be preserved through multiple synthetic steps to ensure reproducible pharmacology [1][2].

Quote Request

Request a Quote for tert-Butyl (2R)-2-benzylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.